1-Phenylbut-2-yne-1,4-diol
Description
Context within Alkynol and Diol Chemistry
The chemical nature of 1-Phenylbut-2-yne-1,4-diol is best understood by examining its constituent functional groups. It is classified as both an alkynol and a diol. An alcohol is an organic compound characterized by the presence of at least one hydroxyl (-OH) functional group attached to an aliphatic carbon atom. libretexts.org When a molecule contains two hydroxyl groups, it is termed a diol. savemyexams.com The presence of these -OH groups makes alcohols polar and allows them to form hydrogen bonds, which influences physical properties such as boiling point and solubility. masterorganicchemistry.com
The "alkynol" classification arises from the presence of a carbon-carbon triple bond (an alkyne) within the alcohol's carbon skeleton. acs.org This combination of functional groups in alkynols and their diol counterparts, like the parent compound but-2-yne-1,4-diol, results in significant reactivity and synthetic versatility. solubilityofthings.com The hydroxyl groups can undergo typical alcohol reactions, while the alkyne moiety can participate in various addition and cycloaddition reactions. solubilityofthings.comatamankimya.com
This compound's structure consists of a four-carbon chain containing a triple bond at the C2 position. A hydroxyl group is attached at C1, which also bears a phenyl substituent, and another hydroxyl group is located at C4. This specific arrangement makes it a secondary benzylic alcohol at one end and a primary alcohol at the other, with the rigid alkyne linker separating them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29021-82-7 | chemsrc.com |
| Molecular Formula | C₁₀H₁₀O₂ | guidechem.commolport.com |
| Molecular Weight | 162.18 g/mol | aksci.com |
| Boiling Point | 349.7 °C at 760 mmHg | chemsrc.com |
| Density | 1.207 g/cm³ | chemsrc.com |
| Flash Point | 176 °C | chemsrc.com |
| Hydrogen Bond Donor Count | 2 | guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Topological Polar Surface Area | 40.5 Ų | guidechem.com |
Significance as a Platform Molecule in Organic Synthesis
The strategic placement of multiple reactive sites makes this compound and related alkynediols valuable platform molecules in organic synthesis. They serve as versatile building blocks for constructing more complex molecular architectures. The parent compound, but-2-yne-1,4-diol, is a commercially significant intermediate used to manufacture a wide range of products, including 1,4-butanediol (B3395766), certain herbicides, plasticizers, and is a key raw material in the synthesis of Vitamin B₆. atamankimya.comwikipedia.org
The synthetic utility of this class of compounds is extensive. Research has shown that 1,1-diarylbut-2-yne-1,4-diols, which share the same core structure, can be prepared from the reaction of but-2-yne-1,4-diol with appropriate reagents and are used as precursors for photochromic vinylnaphthofurans. researchgate.net The alkyne bond in but-2-yne-1,4-diol is known to participate in various cycloaddition reactions, a reactivity profile that extends to its phenyl-substituted derivative. atamankimya.com For example, it is used in rhodium and iridium-catalyzed [2+2+2] cyclotrimerization reactions to form complex aromatic systems. atamankimya.com
Furthermore, the diol functionality allows for transformations into other important chemical entities. For instance, meso-2-alkene-1,4-diol derivatives can be used in copper-catalyzed asymmetric borylation reactions to produce homoallylic alcohols, which are valuable chiral building blocks in total synthesis. acs.org The hydrogenation of the alkyne in but-2-yne-1,4-diol yields 1,4-butanediol and 2-butene-1,4-diol (B106632), demonstrating a common transformation pathway for this family of compounds. atamankimya.comwikipedia.org The reaction of phenylmagnesium bromide with but-2-yne-1,4-diol highlights another pathway for introducing aryl groups, relevant to the synthesis of phenyl-containing structures. These examples underscore the role of the but-2-yne-1,4-diol scaffold as a foundational element for accessing a diverse array of chemical structures.
Table 2: Selected Synthetic Applications of the But-2-yne-1,4-diol Scaffold
| Reaction Type | Precursor(s) | Product(s)/Application | Reference |
| Hydrogenation | But-2-yne-1,4-diol | 1,4-Butanediol, 2-Butene-1,4-diol | atamankimya.comwikipedia.org |
| Cycloaddition | But-2-yne-1,4-diol | Substituted acenes, complex aromatics | atamankimya.com |
| Acid-catalyzed reaction | 1,1-Diarylbut-2-yne-1,4-diols, Naphthols | Photochromic vinylnaphthofurans | researchgate.net |
| Asymmetric Borylation | 2-Alkene-1,4-diol derivatives | Chiral homoallylic alcohols | acs.org |
| Precursor for Vitamins | But-2-yne-1,4-diol | Vitamin B₆ | atamankimya.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylbut-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKOXMOIRGJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951630 | |
| Record name | 1-Phenylbut-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29021-82-7 | |
| Record name | NSC141471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylbut-2-yne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylbut 2 Yne 1,4 Diol and Its Analogues
Catalytic Approaches in 1-Phenylbut-2-yne-1,4-diol Synthesis
Transition Metal-Catalyzed Alkyne Additions
Platinum-Catalyzed Strategies
Platinum complexes are effective catalysts for reactions involving alkynes, including the synthesis of butynediol derivatives. These strategies often focus on the hydrogenation of more unsaturated precursors or the functionalization of the alkyne bond.
Hydrogenation of 2-Butyne-1,4-diol (B31916): The hydrogenation of 2-butyne-1,4-diol is a key industrial process, and platinum-based catalysts are frequently employed. researchgate.net Using a 1% Pt/CaCO₃ catalyst, the hydrogenation of 2-butyne-1,4-diol can be selectively controlled to produce either 2-butene-1,4-diol (B106632) or butane-1,4-diol. researchgate.net The selectivity is influenced by reaction conditions; for instance, the presence of ammonia (B1221849) in a batch reactor leads to nearly complete selectivity for the olefinic diol, 2-butene-1,4-diol. researchgate.net This semi-hydrogenation is crucial for accessing unsaturated diol analogues. The mechanism can be understood through the associative or dissociative adsorption of the butynediol onto the catalyst surface, where it reacts with adsorbed hydrogen. researchgate.net
Diboration of 1,3-Diynes: Platinum catalysts, particularly [Pt(PPh₃)₄], are highly effective in the selective diboration of 1,3-diynes. nih.govacs.org This reaction provides a route to boryl-functionalized enynes, which are versatile intermediates. For example, the diboration of symmetrically 1,4-diphenyl-1,3-diyne using bis(pinacolato)diboron (B136004) and a platinum catalyst yields (Z)-2,2'-(1,4-diphenylbut-1-en-3-yne-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). nih.govacs.org These borylated compounds can be further functionalized, offering a pathway to complex diol structures. The catalyst system demonstrates high regioselectivity, adding the boron moieties across one of the alkyne units. nih.gov
| Catalyst System | Substrate | Product | Key Feature |
| 1% Pt/CaCO₃ | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | High selectivity for semi-hydrogenation in the presence of ammonia. researchgate.net |
| [Pt(PPh₃)₄] | 1,4-Diphenyl-1,3-diyne | (Z)-2,2'-(1,4-Diphenylbut-1-en-3-yne-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Selective diboration of an enyne for further functionalization. nih.govacs.org |
Biocatalytic and Chemoenzymatic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, enabling the production of enantiomerically pure compounds under mild conditions. mdpi.comresearchgate.net
Enzyme-Mediated Deracemization
Deracemization is a powerful technique that can theoretically convert a racemic mixture into a single, enantiomerically pure product with 100% yield. rsc.org This approach overcomes the 50% yield limitation of conventional kinetic resolutions. rsc.org The process often involves a stereoselective oxidation of one enantiomer to a ketone, followed by a stereoselective reduction of the ketone back to the desired enantiomer. uniovi.esacs.org
Research has demonstrated the deracemization of various aryl and alkyl substituted propargylic alcohols using whole cells of Candida parapsilosis ATCC 7330, achieving excellent enantiomeric excess (ee) (up to >99%) and isolated yields (up to 87%). researchgate.net This method has been successfully applied to produce enantiopure (S)-4-phenylbut-3-yne-1,2-diol for the first time. researchgate.netresearchgate.net The use of purified enzymes from the biocatalyst can enhance stereocontrol by allowing for the fine-tuning of reaction parameters. uniovi.es
Whole-Cell Biotransformations
Whole-cell biotransformations are advantageous as they provide the necessary enzymes and cofactors in their natural cellular environment, eliminating the need for costly enzyme isolation and cofactor addition. mdpi.commdpi.com Microorganisms contain a wide variety of enzymes that can perform highly chemo-, regio-, and enantioselective transformations. researchgate.net
The yeast Candida parapsilosis ATCC 7330 is a versatile biocatalyst for oxidation and reduction reactions. researchgate.net Whole cells of this organism have been used for the deracemization of racemic propargylic alcohols. researchgate.net Specifically, in the synthesis of optically pure (S)-4-phenylbut-3-yne-1,2-diol, the whole-cell system demonstrated high efficiency and selectivity. researchgate.netresearchgate.net The biocatalyst can also mediate the regio- and enantioselective oxidation of various diols, although the presence of a triple bond, as in 4-phenylbut-3-yne-1,2-diol, was found to result in very low conversion under certain oxidative conditions, highlighting the substrate specificity of the enzymatic systems involved. rsc.org
| Biocatalyst | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) | Isolated Yield |
| Candida parapsilosis ATCC 7330 (whole cells) | Deracemization | Racemic 4-phenylbut-3-yne-1,2-diol | (S)-4-phenylbut-3-yne-1,2-diol | >99% | 87% (for general propargyl alcohols) |
| Candida parapsilosis ATCC 7330 (whole cells) | Deracemization | Racemic 4-(3-hydroxybut-1-ynyl)benzonitrile | (R)-4-(3-hydroxybut-1-ynyl)benzonitrile | >99% | Up to 87% |
| Candida parapsilosis ATCC 7330 (whole cells) | Deracemization | Racemic 4-(biphenyl-4-yl)but-3-yn-2-ol | (R)-4-(biphenyl-4-yl)but-3-yn-2-ol | >99% | Up to 87% |
Acid-Catalyzed Syntheses
Acid catalysis, utilizing both Brønsted and Lewis acids, is fundamental in organic synthesis for activating substrates, particularly alcohols, towards nucleophilic substitution or rearrangement. sioc-journal.cn
Brønsted Acid-Catalyzed Reactions
Brønsted acids are effective catalysts for the nucleophilic substitution of propargylic alcohols, which are key precursors to compounds like this compound. sioc-journal.cn This direct use of alcohols is considered a green method as it generates water as the only byproduct. sioc-journal.cn Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can catalyze the asymmetric propargylation of aldehydes with allenylboronates to produce chiral homopropargylic alcohols with high diastereo- and enantioselectivity. nih.govnih.gov For example, the reaction between benzaldehyde (B42025) and an allenylboronate in the presence of a chiral phosphoric acid catalyst can yield the corresponding syn-homopropargylic alcohol with >98% ee. nih.gov
Tandem reactions catalyzed by Brønsted acids like p-toluenesulfonic acid (PTSA) also provide efficient routes to complex molecules from propargylic alcohols. organic-chemistry.org These reactions demonstrate the utility of Brønsted acids in activating the hydroxyl group for subsequent carbon-carbon bond formation.
| Catalyst | Reaction Type | Reactants | Key Feature |
| Chiral Phosphoric Acid | Asymmetric Allenylboration | Benzaldehyde, Allenylboronate | Produces syn-homopropargyl alcohols with high enantioselectivity (>98% ee). nih.gov |
| p-Toluenesulfonic acid (PTSA) | Propargylation/Cycloisomerization | Propargylic alcohols, Amides | Efficient one-pot synthesis of substituted oxazoles. organic-chemistry.org |
Lewis Acid-Mediated Syntheses
Lewis acids activate propargylic alcohols by coordinating to the hydroxyl group, facilitating its departure and the formation of a carbocationic intermediate that can be attacked by nucleophiles. sioc-journal.cn Various Lewis acids, including those based on zinc, scandium, and indium, have been shown to catalyze reactions of butynediol derivatives and other propargylic alcohols. researchgate.netbohrium.comacs.org
For instance, Sc(OTf)₃ has demonstrated excellent catalytic activity for the direct allylation of propargylic and other alcohols with allyltrimethylsilane (B147118) under mild conditions. acs.org This reaction proceeds through a metal-free β-silyl-substituted carbocation intermediate formed by the rapid removal of the hydroxyl group assisted by the highly oxophilic scandium triflate. acs.org Similarly, zinc(II) species are effective catalysts for esterification reactions involving diols. bohrium.com The choice of Lewis acid can significantly influence the reaction's outcome. researchgate.net While many methods focus on benzylic alcohols, these principles extend to the functionalization of propargylic systems like this compound. acs.org
| Lewis Acid | Reaction Type | Substrates | Mechanism/Key Feature |
| Sc(OTf)₃ | Direct Allylation | Propargylic alcohols, Allyltrimethylsilane | Highly oxophilic catalyst facilitates hydroxyl group removal to form a carbocationic intermediate. acs.org |
| Zn(II) salts | Esterification | Levulinic acid, 1,4-Butanediol (B3395766) | Efficient catalysis under mild, solvent-free conditions. bohrium.com |
| Supported Pt-Cl species | Isomerization | Allylic esters | Supported platinum with residual chloride can function as a heterogeneous soft Lewis acid. kyushu-u.ac.jp |
Stereoselective Synthesis and Chiral Induction for this compound Derivatives
The synthesis of specific stereoisomers of this compound and its analogues is critical for their application in fields such as asymmetric catalysis and the synthesis of biologically active molecules. Stereocontrol can be exerted to produce enantiomerically enriched or diastereomerically pure compounds through various methodologies, including the use of chiral catalysts, enzymes, or chiral auxiliaries. These approaches create a chiral environment during the reaction, favoring the formation of one stereoisomer over others.
Enantioselective Methodologies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For derivatives of this compound, a key strategy involves the kinetic resolution of a racemic mixture. Enzymatic catalysis is a powerful tool for this purpose due to the high stereoselectivity of enzymes.
One prominent method is the enantioselective hydrolysis of racemic acetates using crude liver acetone (B3395972) powders (LAPs). researchgate.net For instance, the racemic acetate (B1210297) of a structural analogue, 4-phenylbut-3-yn-2-ol, can be selectively hydrolyzed to yield the corresponding optically active alcohol. researchgate.net In this process, the enzyme preferentially catalyzes the hydrolysis of one enantiomer of the acetate, leaving the unreacted acetate enriched in the other enantiomer. This allows for the separation of both enantiomers. The use of crude enzymes like pig liver acetone powder (PLAP) is often favored for being economical and operationally simple. researchgate.net Research has shown that PLAP can be used for the enantioselective hydrolysis of (±)-4-phenyl-2-acetoxybut-3-yne, resulting in (+)-4-phenylbut-3-yn-2-ol with high optical purity. researchgate.net
The effectiveness of this resolution is dependent on the enzyme source and reaction conditions. Different crude enzyme preparations, such as those from pig, goat, chicken, or bovine liver, can offer varying degrees of selectivity for different substrates. researchgate.net
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (±)-4-Phenyl-2-acetoxybut-3-yne | Pig Liver Acetone Powder (PLAP) | (+)-4-Phenylbut-3-yn-2-ol | 88% | researchgate.net |
Diastereoselective Approaches
Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, aiming to control the relative configuration between them. For analogues of this compound, such as aminodiol derivatives, the use of chiral auxiliaries is a well-established strategy.
A notable example is the diastereoselective synthesis of homopropargyl amine derivatives, which are precursors to more complex structures. ua.es This approach often involves the indium-promoted coupling of chiral N-tert-butanesulfinyl imines with propargyl bromides. ua.es The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the propargyl group to one of the prochiral faces of the imine C=N bond. ua.es This facial selectivity leads to the preferential formation of one diastereomer of the resulting homopropargylic sulfinamide. The stereochemical outcome is dictated by the configuration of the sulfinyl group. ua.es The auxiliary can be subsequently removed under mild conditions to reveal the chiral amine.
This methodology allows for the synthesis of enantioenriched homopropargylic amines which can be further functionalized. For example, the nucleophilic attack on N-tert-butanesulfinyl imines with an RS configuration has been observed to occur predominantly at the Si-face. ua.es These amine derivatives can then be used as key intermediates in the synthesis of complex heterocyclic systems like tetrahydroisoquinolines. ua.es
| Reactant 1 (Chiral Imine) | Reactant 2 (Propargyl Reagent) | Key Strategy | Product Type | Diastereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| Chiral N-tert-butanesulfinyl imines | Trimethylsilyl propargyl bromide | Indium-promoted coupling with a chiral auxiliary | Homopropargyl amine derivatives | Nucleophilic attack preferentially occurs on one face of the imine, leading to high diastereoselectivity. | ua.es |
Advanced Chemical Transformations and Reaction Pathways of 1 Phenylbut 2 Yne 1,4 Diol
Cyclization and Cycloisomerization Reactions
1-Phenylbut-2-yne-1,4-diol is a versatile precursor in the synthesis of complex cyclic molecules due to the presence of both hydroxyl and alkyne functionalities. These groups allow for a variety of cyclization and cycloisomerization reactions, leading to the formation of valuable heterocyclic scaffolds.
Formation of Heterocyclic Scaffolds (e.g., Furans, Tetrahydrofurans)
The synthesis of substituted furans and tetrahydrofurans from this compound and its derivatives is a well-established area of research. These heterocyclic motifs are prevalent in many biologically active compounds and natural products.
Furans: The direct cyclization of but-2-yne-1,4-diol derivatives to furans can be achieved under various catalytic conditions. Gold and palladium catalysts are particularly effective in promoting these transformations. For instance, gold nanoparticles supported on TiO2 have been shown to catalyze the cycloisomerization of related conjugated allenones into furans under mild conditions. lookchem.com Similarly, gold(I) chloride in conjunction with a co-catalyst can facilitate 5-endo-dig cyclizations of fluorinated alk-3-yn-1-ones to yield substituted furans. researchgate.net
Palladium-catalyzed reactions also provide a reliable route to furan (B31954) synthesis. Research has shown that but-2-yne-1,4-diones, the oxidized form of the diol, can be converted to diarylfurans in high yields using formic acid with a palladium on carbon catalyst under microwave irradiation. organic-chemistry.org Furthermore, PdI2-based catalysis can induce an oxidative carbonylative double cyclization of functionalized alkynes, such as 5-trimethylsilyl-4-yne-1,3-diols, which proceeds via an initial 5-exo-dig oxygen cyclization followed by cyclocarbonylation to produce dihydrofurofuranone derivatives. mdpi.com
Interactive Table: Catalytic Systems for Furan Synthesis from Alkyne Precursors
| Catalyst System | Reactant Type | Product | Reference |
|---|---|---|---|
| Pd/C, Formic Acid, PEG-200 | But-2-yne-1,4-diones | Di- and Triarylfurans | organic-chemistry.org |
| Au nanoparticles on TiO2 | Conjugated Allenones | Furans | lookchem.com |
| AuCl/ZnBr2 | 2-Fluoroalk-3-yn-1-ones | 3-Fluorofurans | researchgate.net |
| PdI2 | 5-Trimethylsilyl-4-yne-1,3-diols | Dihydrofurofuranones | mdpi.com |
Tetrahydrofurans: The synthesis of tetrahydrofurans from this compound typically involves a two-step process. First, the alkyne is stereoselectively reduced to the corresponding (Z)-alkene, (Z)-1-phenylbut-2-ene-1,4-diol. This reduction can be accomplished using a palladium on calcium carbonate catalyst (Lindlar's catalyst) under a hydrogen atmosphere. semanticscholar.org The resulting alkene-diol is then a suitable precursor for subsequent cyclization reactions to form the tetrahydrofuran (B95107) ring. One advanced method is the Redox-Relay Heck reaction, which can be used to synthesize substituted tetrahydrofurans from such olefinic diols. semanticscholar.org
Intramolecular Rearrangements
Intramolecular rearrangements are often coupled with cyclization reactions, a process collectively known as cycloisomerization. unipr.it In these reactions, the carbon skeleton of this compound or its derivatives rearranges during the formation of the cyclic product. Gold-catalyzed reactions are particularly known for facilitating such pathways. For example, the conversion of allenones to furans involves a significant structural reorganization catalyzed by gold nanoparticles. lookchem.com
These rearrangements can be highly complex, involving cascade sequences. A notable example is the reaction of a close analog, 2-methyl-4-phenylbut-3-yne-1,2-diol, with aryldiazonium salts in the presence of a gold catalyst. This process initiates a cascade involving a 1,6-addition followed by a rearrangement to yield highly substituted pyrrol-2-one products, demonstrating a sophisticated intramolecular transformation. rsc.org
Addition Chemistry of the Alkyne Moiety
The carbon-carbon triple bond in this compound is the site of various addition reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
Electrophilic Additions
The electron-rich alkyne bond is susceptible to attack by electrophiles. These reactions can lead to a diverse range of functionalized products and can initiate cascade reactions.
A prime example is the gold-catalyzed reaction of alkynyl-1,2-diols with aryldiazonium tetrafluoroborates. rsc.org In this transformation, the diazonium salt acts as an electrophile, adding across the alkyne. This initial addition is followed by a cyclization and rearrangement cascade to form complex heterocyclic products. rsc.org Another clear demonstration of electrophilic addition is the intramolecular cyclization of 4-bromo-2-phenylbut-3-yne-1,2-diol. rsc.org Here, the bromine atom acts as an internal electrophile, leading to the formation of a cyclic product through an electrophilic cyclization mechanism. rsc.org
Interactive Table: Electrophilic Addition Reactions
| Electrophile Source | Catalyst | Substrate | Product Type | Reference |
|---|---|---|---|---|
| Aryldiazonium Tetrafluoroborate | JohnPhosAu(MeCN)SbF6 | 2-Methyl-4-phenylbut-3-yne-1,2-diol | Pyrrol-2-one | rsc.org |
| N-Bromosuccinimide | Hg or Pt catalyst | 2-Phenylbut-3-yne-1,2-diol | Bromo-substituted intermediate for cyclization | rsc.org |
Catalytic Dihydroxylation and Dioxygenation Reactions
The direct dihydroxylation of the alkyne in this compound to form a tetrol is a challenging transformation. A more common and controlled strategy involves a two-step sequence. First, the alkyne is partially hydrogenated to the corresponding (Z)-1-phenylbut-2-ene-1,4-diol. semanticscholar.org This alkene can then undergo well-established dihydroxylation reactions.
Methods like the Upjohn dihydroxylation (using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as the oxidant) or the Sharpless asymmetric dihydroxylation can be employed to install two hydroxyl groups across the double bond, yielding the desired tetrol product. organic-chemistry.org Recent advancements have also explored the use of nitroarenes as photoresponsive oxidants for olefin dihydroxylation, offering a milder alternative to traditional osmium-based reagents. researchgate.net Additionally, manganese-based catalysts have been developed for the oxidative cleavage of 1,2-diols, a related transformation that underscores the reactivity of such systems. rsc.org
Hydrosilylation and Hydroboration Reactions
Hydrosilylation (the addition of a Si-H bond) and hydroboration (the addition of a B-H bond) across the alkyne are powerful methods for introducing silicon or boron, which can be further functionalized.
Hydroboration: The hydroboration of this compound and related structures allows for the synthesis of vinylboranes, which are versatile synthetic intermediates. The regioselectivity of the addition is a key consideration. acs.org For instance, the chemo- and stereoselective hydroboration of a related enyne system has been achieved using disiamylborane. rsc.org The hydroboration of alkynes with catecholborane can be catalyzed by nickel(II) and cobalt(II) complexes, which can influence the regioselectivity of the addition. researchgate.net
Hydrosilylation: This reaction involves the addition of a hydrosilane across the triple bond, typically catalyzed by transition metals like platinum or rhodium. unipr.it This process converts the alkyne into a vinylsilane. The resulting organosilicon compounds are valuable in cross-coupling reactions and can be oxidized to afford carbonyl compounds or alcohols.
Interactive Table: Hydrosilylation and Hydroboration Reactions
| Reaction Type | Reagent | Catalyst (Example) | Product Type | Reference |
|---|---|---|---|---|
| Hydroboration | Disiamylborane | None (stoichiometric) | Vinylborane intermediate | rsc.org |
| Hydroboration | Catecholborane | NiCl2(dppe) | Vinylborane | researchgate.net |
| Hydrosilylation | Hydrosilane (e.g., HSiCl3) | Platinum complexes | Vinylsilane | unipr.it |
Derivatization and Functionalization Strategies
The presence of two hydroxyl groups and a modifiable alkynyl core in this compound offers multiple avenues for structural elaboration. These functional handles are key to synthesizing a wide array of more complex molecules.
The hydroxyl groups of this compound are primary sites for derivatization, enabling the introduction of various functionalities that can alter the molecule's properties and subsequent reactivity. Common modifications include:
Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to introduce protecting groups or to append other molecular fragments. For instance, treatment with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.
Silylation: Reaction with silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), provides silyl ethers. This not only protects the hydroxyl groups but can also influence the stereochemical outcome of subsequent reactions.
Conversion to Halides: The hydroxyl groups can be substituted by halogens. For example, reaction with carbon tetrabromide and triphenylphosphine (B44618) can convert a hydroxyl group into a bromide, creating a leaving group for nucleophilic substitution reactions. researchgate.net
Oxidation: Selective oxidation of one or both hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions employed. These carbonyl compounds are valuable intermediates for further carbon-carbon bond-forming reactions.
A summary of common hydroxyl group modifications is presented below:
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Acyl chloride, Base | Ester |
| Etherification | Alkyl halide, Base | Ether |
| Silylation | Silyl halide, Base | Silyl Ether |
| Halogenation | CBr4, PPh3 | Bromide |
| Oxidation | Oxidizing Agent (e.g., PCC, DMP) | Aldehyde/Ketone |
Hydrogenation: The carbon-carbon triple bond can be selectively hydrogenated. Using catalysts like Lindlar's catalyst (Pd/CaCO3 poisoned with lead) typically yields the corresponding (Z)-alkene, (Z)-1-phenylbut-2-ene-1,4-diol. semanticscholar.org Complete hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere will produce the saturated 1-phenylbutane-1,4-diol.
Cross-Coupling Reactions: The alkynyl proton can be removed by a strong base, and the resulting acetylide can participate in cross-coupling reactions, such as the Sonogashira coupling, to attach aryl or vinyl groups.
Cyclization Reactions: The diol functionality can be exploited in cyclization reactions. For example, acid-catalyzed cyclization can lead to the formation of furan derivatives. Gold-catalyzed cyclodehydration of similar 3-yne-1,2-diols is a known method for producing functionalized furans. mdpi.com
These functionalization strategies are pivotal in transforming this compound into a scaffold for more complex molecular architectures.
Isomerization Mechanisms and Products
This compound and its derivatives can undergo various isomerization reactions, leading to structurally diverse products. These rearrangements are often catalyzed by transition metals or acids.
A key isomerization pathway for acetylenic alcohols involves the migration of a hydrogen atom. oup.com In the context of related propargylic alcohols, transition metal catalysts, particularly those based on ruthenium, can facilitate a 1,3-hydride shift. This process, known as a redox isomerization, converts the propargylic alcohol moiety into an α,β-unsaturated carbonyl compound. researchgate.net For this compound, such a migration could initiate a cascade of events leading to various rearranged products. The specific pathway, whether it involves a direct hydride transfer or proceeds through metal-hydride intermediates, is dependent on the catalytic system employed. acs.org
Isomerization of this compound can lead to the formation of valuable carbonyl compounds.
1,4-Diketones: The Meyer-Schuster rearrangement of propargylic alcohols, typically acid-catalyzed, can yield α,β-unsaturated ketones. researchgate.net A related transformation of this compound could lead to intermediates that, upon further reaction or rearrangement, form 1,4-dicarbonyl compounds. organic-chemistry.org For instance, the hydration of the alkyne followed by tautomerization and oxidation could theoretically produce a 1,4-diketone.
α,β-Enones: As mentioned, the redox isomerization of the propargylic alcohol functionality is a direct route to α,β-unsaturated carbonyls. researchgate.net Depending on which hydroxyl group isomerizes, different enone products could be formed. The formation of α,β-unsaturated ketones, or enones, is a common outcome in the chemistry of ynones, which can be derived from the oxidation of propargylic alcohols. uib.nothieme-connect.de
The table below outlines the potential carbonyl products from the isomerization of this compound.
| Isomerization Product | General Structure | Formation Pathway |
| 1,4-Diketone | R-CO-CH2-CH2-CO-R' | Hydration/Oxidation sequences |
| α,β-Enone | R-CH=CH-CO-R' | Redox Isomerization (e.g., Meyer-Schuster) |
Cascade and Tandem Reactions Utilizing this compound
Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org this compound is an excellent substrate for designing such efficient synthetic sequences.
Researchers have utilized substrates similar to this compound in powerful cascade reactions. For example, gold-catalyzed processes involving 3-yne-1,2-diols can initiate an intramolecular annulation to form a furan ring, which then acts as a nucleophile in an intermolecular Michael addition, all orchestrated by the same catalyst. mdpi.com
A hypothetical cascade involving this compound could begin with a palladium-catalyzed cyclization-carbonylation sequence. For instance, PdI2 has been used to catalyze the oxidative endo-heterocyclization-alkoxycarbonylation of 3-yne-1,2-diol derivatives to synthesize furan-3-carboxylates. mdpi.com Another example is the ruthenium-catalyzed isomerization of but-2-yne-1,4-diol to an unsaturated aldehyde, which then undergoes condensation with an amine to form substituted pyrroles in a one-pot process. researchgate.net
Mechanistic Elucidation and Kinetic Studies in 1 Phenylbut 2 Yne 1,4 Diol Chemistry
Detailed Reaction Mechanism Investigations
Investigations into the reactivity of 1-phenylbut-2-yne-1,4-diol and its analogues have primarily centered on their acid-catalyzed cycloisomerization to form substituted furans. This transformation is a cornerstone of furan (B31954) synthesis and is mechanistically analogous to the well-established Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net
In the case of but-2-yne-1,4-diols, the reaction proceeds through a dehydrative cyclization pathway. The generally accepted mechanism, initiated by a Brønsted acid, involves the following key steps:
Protonation of a Hydroxyl Group: The reaction commences with the protonation of one of the hydroxyl groups of the diol by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This converts the hydroxyl group into a good leaving group (water).
Formation of a Carbocation Intermediate: The departure of a water molecule leads to the formation of a carbocation intermediate. The stability of this carbocation is a crucial factor in the reaction's feasibility.
Intramolecular Nucleophilic Attack: The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring.
Deprotonation and Aromatization: The final step involves the loss of a proton from the cyclic intermediate, leading to the formation of the stable aromatic furan ring.
A study on the Brønsted acid-catalyzed cycloisomerization of various but-2-yne-1,4-diols has shown that the reaction conditions, particularly temperature, can influence the product distribution. researchgate.netnih.gov For instance, at room temperature, a tandem alkylation/cycloisomerization may occur in the presence of a β-dicarbonyl compound, leading to a tetrasubstituted furan. researchgate.netnih.gov Conversely, at elevated temperatures (e.g., 80 °C), a preferential dehydrative rearrangement of the unsaturated alcohol can lead to the formation of a 2,3,5-trisubstituted furan. researchgate.netnih.gov This suggests a competition between different reaction pathways, with the thermodynamic stability of the final product and the activation energies of the competing steps playing a determining role.
Theoretical investigations on the cyclodehydration of 2-butene-1,4-diol (B106632), a structural analogue, support a concerted mechanism where the protonation of the hydroxyl group is followed by a synchronous loss of a water molecule and proton transfer. researchgate.net This is in contrast to a stepwise mechanism involving a distinct carbocation intermediate. While these studies were not conducted on the phenyl-substituted compound, they provide a plausible mechanistic framework.
Catalytic Cycle Analysis in Homogeneous and Heterogeneous Systems
Detailed catalytic cycle analyses specifically for reactions involving this compound are not extensively documented. However, by analogy with related transformations, a general understanding can be formulated.
While the primary focus of existing research has been on acid catalysis, metal-catalyzed reactions of alkynyl diols are also of significant interest. In such processes, the nature of the ligands coordinated to the metal center can profoundly influence the catalyst's activity and selectivity. Ligands can modulate the electronic properties of the metal, affecting its ability to activate the alkyne bond. Furthermore, the steric bulk of ligands can play a crucial role in controlling the stereochemical outcome of the reaction.
In the broader context of transition metal catalysis, ligands are known to impact reaction rates and product distributions. researchgate.net For instance, in nickel-catalyzed reactions of other 1,n-diols, the ligand can participate directly in the redox process, influencing the dehydrogenation/hydrogenation cycles. nih.gov However, specific studies detailing ligand effects in metal-catalyzed reactions of this compound are currently lacking.
As established in the discussion of the reaction mechanism, acidic promoters are pivotal in the cycloisomerization of this compound to furans. Brønsted acids, such as p-TsOH, are commonly employed to facilitate the dehydration process. researchgate.netnih.gov The acid's role is to activate a hydroxyl group, transforming it into a better leaving group and thereby lowering the activation energy for the cyclization reaction.
The choice of the acidic promoter can influence the reaction's efficiency and selectivity. The strength of the acid, its concentration, and the reaction temperature are all critical parameters that need to be optimized for a given transformation. researchgate.netnih.gov In some cases, Lewis acids may also be employed to promote similar cyclization reactions, although this has been less explored for but-2-yne-1,4-diols.
Stereochemical Course of Reactions
The stereochemistry of reactions involving this compound is an important consideration, particularly when chiral centers are present or formed during the reaction. In the acid-catalyzed cyclization to form a furan, the starting diol is achiral, and the resulting furan is also achiral. Therefore, in this specific transformation, there are no stereochemical implications to consider.
However, if the phenyl group or other parts of the molecule were to contain chiral centers, or if the reaction were to proceed through a pathway that generates new stereocenters, the stereochemical course would become a critical aspect of the investigation. For example, in the cyclization of triols containing a 1,2-diol functionality, the stereochemistry of the diol can be transferred to the product with high fidelity. figshare.com While not directly applicable to the furan synthesis from this compound, this highlights the importance of stereocontrol in related diol cyclization reactions.
Kinetic Modeling and Rate Determining Steps
Detailed kinetic modeling and the identification of rate-determining steps for reactions of this compound are not well-documented in the literature. To perform a thorough kinetic analysis, one would need to systematically vary the concentrations of the reactants and catalyst, and monitor the reaction progress over time. This would allow for the determination of the reaction order with respect to each species and the calculation of the rate constant.
Based on the proposed mechanisms for the acid-catalyzed cyclization of analogous but-2-yne-1,4-diols, it is plausible that either the initial protonation step or the subsequent dehydration to form the carbocation could be the rate-determining step. The relative rates of these steps would depend on the specific reaction conditions and the stability of the intermediates.
For the hydrogenation of 2-butyne-1,4-diol (B31916), kinetic studies have been performed, and the data has been fitted to a Langmuir-Hinshelwood model. researchgate.net Such an approach could, in principle, be applied to reactions of this compound to gain a quantitative understanding of the reaction kinetics. However, at present, such studies have not been reported.
The following table summarizes the key mechanistic and kinetic aspects discussed, drawing analogies from related compounds where specific data for this compound is unavailable.
| Aspect | Details for this compound and its Analogs |
| Reaction Type | Acid-catalyzed cycloisomerization to furans. |
| Key Intermediates | Protonated diol, carbocation (proposed). |
| Role of Catalyst | Brønsted acid protonates a hydroxyl group, facilitating dehydration. |
| Influence of Temperature | Can alter the reaction pathway and product selectivity. |
| Stereochemistry | The starting material and furan product are achiral in the base case. |
| Kinetic Data | Not available for this compound. |
Computational and Theoretical Studies of 1 Phenylbut 2 Yne 1,4 Diol
Electronic Structure Calculations
Detailed investigations into the electronic properties of 1-Phenylbut-2-yne-1,4-diol are not found in the reviewed literature.
Density Functional Theory (DFT) Applications
Similarly, a specific Density Functional Theory (DFT) analysis for this compound is absent from the available scientific record. DFT has been employed to study the hydrogenation of the related 2-butyne-1,4-diol (B31916) on various metal surfaces, but these findings are not directly transferable to the titled compound due to the electronic and steric influence of the phenyl group.
Reaction Pathway Prediction and Energy Profiling
No computational studies predicting the pathways or detailing the energy profiles for reactions involving this compound have been published. Such studies are crucial for understanding reaction mechanisms, transition states, and predicting product formation, but this area remains uninvestigated for this specific molecule.
Investigation of Molecular Interactions and Stereoselectivity
The scientific literature lacks computational research on the non-covalent interactions of this compound, such as hydrogen bonding or π-stacking, which would be critical for understanding its behavior in condensed phases or in biological systems. Furthermore, no theoretical models have been proposed to explain or predict the stereoselectivity of reactions where it is a reactant or precursor.
Development of Computational Models for Reactivity
Consistent with the lack of data in the preceding sections, there has been no development of specific computational models to predict the chemical reactivity of this compound. Such models would be invaluable for its application in synthetic chemistry and materials science.
Advanced Structural Characterization and Spectroscopic Analysis of 1 Phenylbut 2 Yne 1,4 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-phenylbut-2-yne-1,4-diol and its derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, provide unambiguous assignments of protons and carbons, confirming the molecular framework. numberanalytics.comdoi.org
In the ¹H NMR spectrum of this compound, the phenyl protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH-OH) attached to the phenyl group and the methylene (B1212753) protons (CH₂-OH) exhibit characteristic chemical shifts. The hydroxyl protons often appear as broad singlets, and their chemical shift can vary with concentration and solvent. semanticscholar.orgmdpi.com
The ¹³C NMR spectrum provides further structural confirmation. semanticscholar.org Key resonances include those for the aromatic carbons, the two distinct carbinol carbons (one attached to the phenyl group and one primary), and the characteristic signals for the sp-hybridized carbons of the alkyne bond, which typically resonate between δ 80 and 90 ppm. semanticscholar.org
For more complex derivatives, advanced 2D NMR techniques are crucial. ipb.ptunipd.it
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, for instance, confirming the connectivity between the methine proton and the adjacent hydroxyl proton. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the molecule. numberanalytics.comipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the complete carbon skeleton and confirming the positions of substituents on the phenyl ring or at the hydroxyl groups. numberanalytics.comipb.pt
The following tables summarize typical NMR data for this compound and a representative derivative.
¹H NMR Data for this compound Data recorded in CDCl₃ at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C₆H₅) | 7.45 - 7.30 (m) |
| Methine (CHOH) | 5.48 (s) |
¹³C NMR Data for this compound Data recorded in CDCl₃ at 101 MHz. semanticscholar.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (C-ipso) | 140.3 |
| Phenyl (C-ortho, C-meta) | 128.7, 128.5 |
| Phenyl (C-para) | 126.6 |
| Alkyne (C≡C) | 85.5, 84.9 |
| Methine (CHOH) | 64.6 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in this compound.
IR spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound displays several characteristic absorption bands. semanticscholar.org A prominent, broad band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹. semanticscholar.org The internal alkyne (C≡C) stretching vibration is expected in the 2100-2260 cm⁻¹ region; however, for nearly symmetrical alkynes, this peak can be very weak or absent in the IR spectrum due to a small change in the dipole moment. semanticscholar.org The C-O stretching vibrations of the primary and secondary alcohols give rise to strong bands in the 1000-1200 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡C triple bond, being a more polarizable and symmetrical feature, often produces a strong signal in the Raman spectrum, confirming the presence of the alkyne functionality.
Characteristic IR Absorption Frequencies for 1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Data obtained via Attenuated Total Reflectance (ATR). semanticscholar.org
| Functional Group | Wavenumber (ν, cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3323 | Hydroxyl group |
| C-H Stretch (Aromatic) | 3063, 3025 | Phenyl group C-H |
| C≡C Stretch | 2109 | Internal alkyne |
| C=C Stretch (Aromatic) | 1596, 1488, 1450 | Aromatic ring |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns under ionization. semanticscholar.org
Using techniques like Electron Ionization (EI), a molecular ion peak (M⁺) can be observed, which corresponds to the molar mass of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass-to-charge ratio. semanticscholar.org
The fragmentation of this compound and its derivatives is influenced by the presence of the hydroxyl groups, the phenyl ring, and the alkyne core. Common fragmentation pathways for alcohols include:
Loss of Water: A peak corresponding to [M-18]⁺ is frequently observed due to the facile elimination of a water molecule from the molecular ion. semanticscholar.orglibretexts.org
Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of stable resonance-stabilized cations. For this compound, this can occur at either carbinol center. libretexts.orgnsf.gov Cleavage adjacent to the benzylic alcohol can yield a benzoyl-like cation or related fragments, while cleavage at the other end can result in the loss of a CH₂OH radical.
For example, in the mass spectrum of 1,1-diphenylprop-2-yn-1-ol, a related structure, the molecular ion is the base peak, and significant fragments arise from the loss of a methyl group or a phenyl group, demonstrating typical fragmentation behavior. semanticscholar.org
Selected Mass Spectrometry Data for 1,1-Diphenylprop-2-yn-1-ol Data from Electron Ionization (EI, 70 eV). semanticscholar.org
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 208.1 | 100 | [M]⁺ |
| 207.1 | 40 | [M-H]⁺ |
| 189.0 | 18 | [M-H-H₂O]⁺ or [M-CH₃]⁺ |
| 179.0 | 28 | [M-CHO]⁺ |
| 131.0 | 34 | [C₁₀H₁₁]⁺ |
| 105.1 | 8 | [C₇H₅O]⁺ (Benzoyl cation) |
X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights
Single-crystal X-ray diffraction provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule (conformation).
A study on (E)-1,1,4,4-tetraphenylbut-2-yne-1,4-diol, a derivative of the target compound, provides significant insights. The analysis revealed a centrosymmetric molecule, meaning it has a center of inversion located at the midpoint of the C≡C triple bond. researchgate.netnih.gov This symmetry dictates that the two -C(Ph)₂OH groups are in an anti or trans configuration relative to each other. The bond length of the C≡C bond was determined to be 1.178(5) Å. researchgate.netnih.gov
Crystallographic Data for (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol Data recorded at T = 293 K. researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₈H₂₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C≡C Bond Length | 1.178 (5) Å |
Crystal Packing and Supramolecular Assembly
Crystal packing describes how individual molecules arrange themselves to form a stable, repeating lattice. In the case of but-2-yne-1,4-diol derivatives, the packing is heavily influenced by non-covalent interactions, particularly hydrogen bonding. irb.hr
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a dominant intermolecular force governing the solid-state structure of this compound and its derivatives. researchgate.net The hydroxyl groups act as both hydrogen bond donors (the H atom) and acceptors (the O atom).
In the crystal structure of (E)-1,1,4,4-tetraphenylbut-2-yne-1,4-diol, the structure is stabilized by O-H···O hydrogen bonds. researchgate.netnih.gov These interactions link the hydroxyl group of one molecule to the hydroxyl group of an adjacent molecule. This repeated interaction leads to the formation of a one-dimensional, linear supramolecular chain that propagates along the b-axis of the crystal lattice. researchgate.netnih.gov This hydrogen-bonded backbone is a critical feature, holding the molecules together in a defined and repeating pattern, with the bulky phenyl groups arranged around this core.
Applications of 1 Phenylbut 2 Yne 1,4 Diol As a Chemical Building Block
Synthetic Intermediate for Pharmaceuticals and Bioactive Molecules
The molecular framework of 1-phenylbut-2-yne-1,4-diol is a valuable starting point for the synthesis of various biologically active molecules and pharmaceutical agents. The presence of multiple reactive sites—the hydroxyl groups and the alkyne bond—allows for stepwise and selective modifications to build complex structures.
One notable application is in the synthesis of antidepressant drugs. For instance, a closely related precursor, but-2-yne-1,4-diol, is used in an asymmetric synthesis of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI). In this process, the but-2-yne-1,4-diol is reacted with phenylboronic acid to produce (Z)-2-phenylbut-2-ene-1,4-diol, a key intermediate that shares the core structure of the title compound. rsc.org This transformation highlights how the butynediol backbone with a phenyl substituent is crucial for creating the specific stereochemistry required for the drug's activity.
Furthermore, chiral versions of phenyl-butyne-diol derivatives are sought after as building blocks. Chemoenzymatic methods have been developed to produce enantiomerically pure forms, such as (S)-4-phenylbut-3-yne-1,2-diol. researchgate.net These optically pure molecules are critical starting materials for synthesizing complex, enantiomerically enriched heterocyclic structures like poly-substituted pyrrolidines, which are common scaffolds in many bioactive natural products and pharmaceuticals. researchgate.net The ability to introduce chirality early in a synthetic sequence is a cornerstone of modern drug development. The compound is also a precursor for creating other bioactive scaffolds, such as 1,2,3-triazoles, which are known for their medicinal significance. mdpi.com
| Bioactive Molecule/Scaffold | Synthetic Role of Phenylbutynediol Core | Research Finding |
| Milnacipran (antidepressant) | A related diol is transformed into a phenyl-substituted intermediate, demonstrating the utility of the core structure. rsc.org | The synthesis involves reacting but-2-yne-1,4-diol with phenylboronic acid, followed by enzymatic acetylation to build a key precursor to milnacipran. rsc.org |
| Enantioenriched Pyrrolidines | Used as a chiral starting material for complex heterocyclic synthesis. researchgate.net | Enantiopure (S)-4-phenylbut-3-yne-1,2-diol, obtained via enzymatic deracemization, serves as a versatile chiral motif for further elaboration. researchgate.net |
| 1,2,3-Triazoles | The alkyne functionality is key for participating in azide-alkyne cycloaddition reactions ("click chemistry"). mdpi.com | This reaction enables the straightforward synthesis of triazole-containing compounds, which are a class of molecules with significant therapeutic potential. mdpi.com |
Precursor in Materials Science for Polymer and Resin Synthesis
In materials science, this compound serves as a valuable precursor, particularly in the formulation of high-performance polymers and resins. ontosight.aievitachem.com Its diol functionality allows it to act as a cross-linking agent or a monomer in polymerization reactions, while the rigid alkyne and phenyl groups can impart desirable thermal and mechanical properties to the resulting material.
A significant application is its use as a component in epoxy resin formulations. google.comgoogle.com Patents describe its inclusion in curable compositions for applications such as polymer concrete and underfill materials for electronic components. google.comgoogle.com In these systems, the compound can be used to modify the properties of the final cured product. For example, it can be incorporated into epoxy resin compositions that also contain divinylarene dioxides to improve the heat distortion temperature (HDT) and glass transition temperature (Tg) without negatively impacting mechanical strength. google.com The rigid structure of the butynediol derivative contributes to a more thermally stable polymer network.
The incorporation of related diarylbut-2-yne-1,4-diols into polymeric matrices has been shown to produce advanced materials with photoswitching capabilities, demonstrating the potential for creating "smart" materials. researchgate.net The diol groups facilitate the integration of these functional units into a larger polymer chain.
| Material Application | Role of this compound | Key Research Finding |
| Polymer Concrete | Component in a curable epoxy resin composition. google.com | Used with divinylarene dioxide to increase the Heat Distortion Temperature (HDT) and Glass Transition Temperature (Tg) of the cured product. google.com |
| Underfill Formulations | Ingredient in epoxy resin formulations for electronics. google.comgoogle.com | Listed as a chemical compound used in specialized epoxy formulations for protecting semiconductor devices. google.comgoogle.com |
| Photochromic Polymers | A related diarylbutynediol is incorporated into a polymer matrix. researchgate.net | The resulting materials exhibit fast, sunlight-induced photoswitching properties at room temperature. researchgate.net |
Building Block in Agrochemical Synthesis
The structural motifs present in this compound are also relevant to the agrochemical industry. The parent compound, 2-butyne-1,4-diol (B31916), is known to be a precursor in the manufacture of certain herbicides. atamankimya.com This establishes the utility of the butynediol framework in creating molecules with crop protection applications.
While direct synthesis of a commercial herbicide from this compound is not widely documented in readily available literature, its chemical reactivity makes it a plausible candidate for the synthesis of new agrochemicals. The functional groups allow for the generation of a library of derivatives that can be screened for biological activity. For example, patents for novel fungicidal compounds describe complex heterocyclic amides, the synthesis of which often involves multi-step processes where building blocks with multiple functional groups are essential. google.com The dual hydroxyl groups and the reactive alkyne bond in this compound make it a suitable starting point for constructing such complex molecules.
| Agrochemical Area | Role of Phenylbutynediol Structure | Research Context |
| Herbicides | The parent compound, 2-butyne-1,4-diol, is a known precursor. atamankimya.com | This suggests the potential of phenyl-substituted derivatives as building blocks for new herbicidal agents. |
| Fungicides | Serves as a potential building block for complex active ingredients. google.com | The synthesis of modern fungicides often requires versatile intermediates to construct complex amide and heterocyclic structures. google.com |
Synthesis of Advanced Organic Scaffolds and Derivatives
Beyond specific applications, this compound and its close analogs are instrumental in the synthesis of advanced and diverse organic scaffolds, which are foundational structures for further chemical exploration. google.com The ability to manipulate the alkyne and diol functionalities through various organic reactions opens pathways to a wide array of complex molecules.
Research has demonstrated the use of diarylbut-2-yne-1,4-diols in acid-catalyzed reactions with naphthols to create vinylnaphthofurans. researchgate.net These molecules are of interest due to their photochromic properties, meaning they can change color when exposed to UV light. Such compounds are part of a broader class of advanced materials and molecular switches.
Furthermore, derivatives of the phenylbutynediol structure are key starting materials for synthesizing complex, nitrogen-containing heterocycles. For example, chiral amines derived from related structures can be used to construct tetrahydroisoquinolines through transition-metal-catalyzed cyclization reactions. ua.es Tetrahydroisoquinolines are a privileged scaffold found in numerous natural products and pharmaceutical agents. The strategic placement of the alkyne and a chiral center, derived from the original diol, guides the formation of these intricate ring systems.
| Advanced Scaffold | Synthetic Utility of Phenylbutynediol Core | Research Finding |
| Vinylnaphthofurans | Diarylbut-2-yne-1,4-diols react with naphthols in a one-pot synthesis. researchgate.net | This acid-catalyzed reaction produces photochromic compounds that undergo a reversible color change upon UV irradiation. researchgate.net |
| Tetrahydroisoquinolines | Derivatives are used as precursors for ruthenium-catalyzed and rhodium-catalyzed cyclization reactions. ua.es | This strategy allows for the stereoselective synthesis of complex, benzo-fused nitrogen heterocycles. ua.es |
| Poly-substituted Pyrrolidines | An enantiopure derivative serves as a chiral starting material. researchgate.net | Demonstrates a chemoenzymatic route to enantiomerically enriched pyrrolidines, which are valuable in medicinal chemistry. researchgate.net |
Emerging Research Avenues and Future Perspectives in 1 Phenylbut 2 Yne 1,4 Diol Chemistry
Development of Sustainable and Green Synthetic Methodologies
The pursuit of green chemistry principles, which prioritize waste prevention, atom economy, and the use of less hazardous substances, is reshaping synthetic strategies across the chemical sciences. um-palembang.ac.id While traditional syntheses of 1-Phenylbut-2-yne-1,4-diol often rely on strong bases like n-butyllithium and anhydrous solvents at low temperatures, current research is moving towards more environmentally benign alternatives. semanticscholar.org
Future developments aim to address the limitations of classical methods by:
Utilizing Aqueous Media: Exploring reactions in water, which reduces the need for volatile and often toxic organic solvents. researchgate.net The development of water-tolerant catalytic systems is key to this approach.
Employing Biocatalysis: Using enzymes, such as lipases or alcohol dehydrogenases, could offer high selectivity and milder reaction conditions. For instance, porcine pancreas lipase (B570770) (PPL) has been used for the regio-selective monoacetylation of a derivative, (Z)-2-phenylbut-2-ene-1,4-diol, showcasing the potential for enzymatic transformations in this chemical space. rsc.org
Solventless Reactions: Designing reactions that proceed in the absence of a solvent, or using greener solvent alternatives like supercritical fluids or ionic liquids, can significantly reduce waste and environmental impact. mdpi.com
Energy Efficiency: Investigating microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net
A significant challenge in green synthesis is achieving high yields and selectivities while adhering to sustainability principles. The traditional synthesis of this compound involves the reaction of propargyl alcohol with n-butyllithium followed by the addition of benzaldehyde (B42025). semanticscholar.org Greener alternatives could involve catalytic coupling reactions that avoid stoichiometric strong bases and operate under ambient conditions.
Exploration of Novel Catalytic Systems
Catalysis is central to modern organic synthesis, enabling efficient and selective chemical transformations. um-palembang.ac.id Research into novel catalytic systems for reactions involving this compound is focused on improving efficiency, controlling stereochemistry, and enabling new reaction pathways.
One key transformation is the selective reduction of the alkyne moiety. The semi-hydrogenation of this compound to its corresponding (Z)-alkene, (Z)-1-Phenylbut-2-ene-1,4-diol, has been achieved using a Lindlar-type catalyst (Pd/CaCO3) poisoned with pyridine. semanticscholar.org This transformation is crucial as the resulting alkene is a valuable synthetic intermediate. semanticscholar.org Similarly, palladium catalysts modified with Schiff bases have shown excellent performance in the selective hydrogenation of the parent compound, 2-butyne-1,4-diol (B31916), suggesting their potential applicability to phenyl-substituted analogs. chemicalbook.com
Other emerging catalytic applications include:
Palladium-Catalyzed Cyclizations: Palladium(II) iodide (PdI2) has been effective in catalyzing the oxidative carbonylation of related 3-yne-1,2-diol derivatives to form substituted furan-3-carboxylates, indicating a potential pathway for the cyclization of this compound. mdpi.com
Copper-Catalyzed Dimerization: While not directly applied to this compound, novel catalytic systems based on copper(I) chloride (CuCl) have been developed for the homocoupling of terminal acetylenes, a fundamental reaction in alkyne chemistry. researchgate.net
Rhodium-Catalyzed Couplings: Chiral rhodium catalysts, in combination with Brønsted acids, have been used for the reductive coupling of enynes, demonstrating the potential for developing asymmetric catalytic transformations starting from alkyne-containing diols. um-palembang.ac.id
| Catalyst System | Substrate | Transformation | Key Findings |
| Pd/CaCO3 (Lindlar) | This compound | Semi-hydrogenation | Selective formation of (Z)-1-Phenylbut-2-ene-1,4-diol in 83% yield. semanticscholar.org |
| Pd(OAc)2 / nBu4NCl | (Z)-1-Phenylbut-2-ene-1,4-diol | Redox-Relay Heck Reaction | Used in the synthesis of substituted tetrahydrofurans. semanticscholar.org |
| PdI2 | 3-Yne-1,2-diol derivatives | Oxidative Cyclization | Catalyzes heterocyclization-alkoxycarbonylation to form furan (B31954) derivatives. mdpi.com |
| Pd(PPh3)4 | (E)-(1-(cinnamyloxy)prop-2-yn-1-yl)benzene | Hydroxyalkylation | Used in the synthesis of a this compound derivative. doi.org |
| Schiff Base Modified Pd | 2-Butyne-1,4-diol | Selective Hydrogenation | Achieved 95.2% conversion with nearly 100% selectivity to 2-butene-1,4-diol (B106632) under mild conditions. chemicalbook.com |
Designing New Chemical Transformations
The structural features of this compound allow for a diverse range of chemical transformations beyond simple reduction. Research is focused on leveraging its functionality to construct new molecular frameworks.
Key transformations include:
Cyclization Reactions: The diol functionality can be used to form heterocyclic systems. For example, derivatives of this compound can undergo palladium-catalyzed Redox-Relay Heck reactions to generate highly substituted tetrahydrofurans. semanticscholar.org Acid-catalyzed hydroamination is another powerful tool for building heterocycles, which could be applied to derivatives of this diol. cardiff.ac.uk
Generation of Reactive Intermediates: The compound can serve as a precursor to other valuable reagents. For instance, related 1-chlorovinyl p-tolyl sulfoxides can be used to generate alkynylmagnesium chlorides, which subsequently react with electrophiles like aldehydes and ketones. chemrxiv.org A side-reaction in one such system produced 1,4-diphenylbut-2-yne-1,4-diol, highlighting the reactivity of the butynediol core. chemrxiv.org
Phenylation and Functionalization: The parent compound, but-2-yne-1,4-diol, can be transformed into (Z)-2-phenylbut-2-ene-1,4-diol by reacting it with phenylboronic acid, demonstrating a method to introduce the phenyl group onto the butene-diol backbone. rsc.org
| Starting Material | Reagents / Conditions | Transformation Type | Product |
| This compound | H2, Pd/CaCO3, Pyridine | Alkyne Semi-hydrogenation | (Z)-1-Phenylbut-2-ene-1,4-diol semanticscholar.org |
| (Z)-1-Phenylbut-2-ene-1,4-diol | Aryl Halide, Pd(OAc)2, NaHCO3 | Redox-Relay Heck Reaction | Substituted Tetrahydrofuran (B95107) semanticscholar.org |
| But-2-yne-1,4-diol | Phenylboronic acid | Phenylation / Reduction | (Z)-2-Phenylbut-2-ene-1,4-diol rsc.org |
| Related 3-Yne-1,2-diols | CO, ROH, PdI2, KI | Carbonylative Cyclization | Furan-3-carboxylates mdpi.com |
Advanced Applications in Complex Molecule Synthesis
The true value of a building block like this compound is demonstrated by its successful incorporation into the synthesis of complex and biologically active molecules. Its derivatives serve as key intermediates in multi-step synthetic sequences.
A notable example is in the synthesis of the antidepressant drug milnacipran. rsc.org A reported asymmetric synthesis of this molecule utilizes an intermediate derived from but-2-yne-1,4-diol. The sequence involves the reaction with phenylboronic acid to create (Z)-2-phenylbut-2-ene-1,4-diol, followed by an enzyme-catalyzed monoacetylation to differentiate the two hydroxyl groups, setting the stage for the construction of the drug's core cyclopropane (B1198618) ring. rsc.org
Another significant application is the synthesis of complex substituted tetrahydrofurans. semanticscholar.org These five-membered oxygenated heterocycles are common motifs in natural products. A redox-relay Heck reaction utilizing a derivative of this compound allows for the diastereoselective synthesis of these valuable structures. semanticscholar.org
Future applications could expand into the synthesis of various natural products and pharmaceuticals where the phenyl-substituted diol or furan core is a key structural element. The ability to control the stereochemistry during transformations of this compound will be critical for its adoption in the synthesis of enantiomerically pure target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
